N-((5-((4-Chlorobenzyl)thio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methylaniline

Description

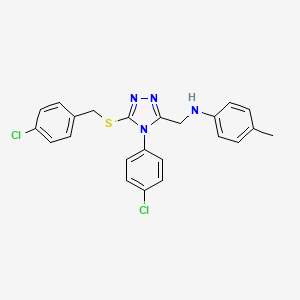

N-((5-((4-Chlorobenzyl)thio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methylaniline is a 1,2,4-triazole derivative characterized by a triazole core substituted with a 4-chlorophenyl group at position 4, a (4-chlorobenzyl)thio group at position 5, and a 4-methylaniline moiety linked via a methylene bridge at position 3.

The synthesis of such triazole derivatives typically involves sequential steps: (i) formation of hydrazinecarbothioamide intermediates, (ii) cyclization to generate the triazole ring, and (iii) S-alkylation or N-alkylation to introduce substituents. For example, analogous compounds are synthesized using cesium carbonate as a base for S-alkylation and sodium borohydride for ketone reductions .

Properties

Molecular Formula |

C23H20Cl2N4S |

|---|---|

Molecular Weight |

455.4 g/mol |

IUPAC Name |

N-[[4-(4-chlorophenyl)-5-[(4-chlorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methylaniline |

InChI |

InChI=1S/C23H20Cl2N4S/c1-16-2-10-20(11-3-16)26-14-22-27-28-23(29(22)21-12-8-19(25)9-13-21)30-15-17-4-6-18(24)7-5-17/h2-13,26H,14-15H2,1H3 |

InChI Key |

WOVMXEMVCQGSKJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=C(C=C3)Cl)SCC4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-((4-Chlorobenzyl)thio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methylaniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound under acidic or basic conditions.

Introduction of Chlorobenzyl and Chlorophenyl Groups: The chlorobenzyl and chlorophenyl groups can be introduced through nucleophilic substitution reactions using appropriate chlorinated benzyl and phenyl derivatives.

Thioether Formation: The thioether linkage is formed by reacting the triazole intermediate with a thiol compound, such as 4-chlorobenzylthiol, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((5-((4-Chlorobenzyl)thio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the triazole ring or other functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzyl or phenyl rings can be replaced with other substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenated reagents, nucleophiles, and electrophiles.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced triazole derivatives.

Substitution: Various substituted benzyl and phenyl derivatives.

Scientific Research Applications

Chemical Synthesis and Organic Chemistry

The compound serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, making it useful in the development of new organic molecules. The synthesis typically involves multi-step reactions, including:

- Formation of the Triazole Ring : Synthesized through cyclization reactions involving hydrazine and suitable precursors.

- Introduction of Chlorobenzylthio Group : Achieved via nucleophilic substitution reactions.

- Attachment of Phenyl Group : Accomplished using Friedel-Crafts alkylation methods.

- Final Coupling : Coupling with 4-chloroaniline under basic conditions to yield the final product.

Research indicates that N-((5-((4-Chlorobenzyl)thio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methylaniline exhibits significant biological activities:

Antimicrobial Properties

Studies have shown that triazole derivatives possess antimicrobial properties. For instance, compounds similar to this compound have been evaluated against various bacterial and fungal strains, demonstrating comparable efficacy to standard antibiotics like ciprofloxacin and fluconazole .

Antiviral and Antifungal Activity

The compound is under investigation for its potential antiviral and antifungal properties. Research suggests that triazoles can inhibit specific biological pathways critical for pathogen survival, making them promising candidates for therapeutic applications.

Medicinal Chemistry

In medicinal chemistry, the compound is being explored for its therapeutic potential:

Cancer Research

Preliminary studies indicate that this compound may exhibit anticancer properties. In vitro evaluations have shown promising results against various cancer cell lines, suggesting it could be a candidate for further development as an anticancer agent .

Drug Development

The compound's unique structure allows it to interact with multiple biological targets, which is advantageous in drug design. Its ability to modulate signaling pathways involved in cell proliferation and apoptosis positions it as a valuable lead compound in developing new therapeutics .

Industrial Applications

Beyond academic research, this compound has potential industrial applications:

Material Science

Due to its chemical properties, this compound can be used in developing advanced materials such as polymers and coatings that require specific chemical resistance or durability.

Case Studies

Several case studies illustrate the practical applications of this compound:

Mechanism of Action

The mechanism of action of N-((5-((4-Chlorobenzyl)thio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methylaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The triazole ring and chlorinated aromatic groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-((5-((4-Chlorobenzyl)thio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methylaniline can be compared to related 1,2,4-triazole derivatives (Table 1). Key differences lie in substituent positions, electronic effects, and reported biological activities.

Table 1: Structural and Functional Comparison of Selected 1,2,4-Triazole Derivatives

Substituent Effects on Bioactivity

- Chlorine Positioning : The target compound’s para-chloro groups on both the benzylthio and phenyl moieties likely enhance electrophilic character compared to the meta-chloro analog in , which may influence binding to hydrophobic enzyme pockets.

- Heterocyclic Variations : The benzoxazole-substituted triazole in exhibits distinct spectroscopic signatures (e.g., C=S stretch at 1228 cm⁻¹) and reduced molecular weight, suggesting differences in bioavailability.

Analytical and Spectroscopic Trends

Biological Activity

N-((5-((4-Chlorobenzyl)thio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methylaniline is a complex organic compound classified as a triazole derivative. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The structural features of this compound suggest a wide range of bioactive properties, including antimicrobial, antifungal, and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is C23H20Cl2N4S. It contains a triazole ring, chlorobenzylthio group, and an aniline moiety. The presence of chlorine atoms and sulfur enhances its reactivity and biological interaction potential.

| Property | Value |

|---|---|

| Molecular Formula | C23H20Cl2N4S |

| Molecular Weight | 460.39 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in DMSO and DMF |

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. A study demonstrated that certain triazole derivatives displayed minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL against these pathogens .

Antifungal Activity

The antifungal potential of this compound is notable, with studies indicating activity against common fungal strains like Candida albicans and Aspergillus flavus. For example, related compounds have shown MIC values as low as 0.5 μg/mL against C. albicans, indicating strong antifungal activity compared to conventional antifungal agents .

Anticancer Activity

The anticancer properties of triazole derivatives have been explored in various studies. The compound has been evaluated for its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. Specifically, it has been reported that similar triazole compounds can inhibit tumor growth in vitro and in vivo by targeting specific signaling pathways involved in cancer progression .

The biological activity of this compound is largely attributed to its interaction with molecular targets such as enzymes and receptors involved in critical cellular processes:

Molecular Targets:

- Enzymes involved in cell wall synthesis (for antimicrobial action)

- DNA gyrase and topoisomerase IV (for antibacterial action)

Pathways Involved:

- Modulation of apoptotic pathways leading to cancer cell death

- Inhibition of signal transduction pathways essential for microbial growth

Case Studies

- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of various triazole derivatives against a panel of bacterial strains. The results indicated that some derivatives exhibited superior activity compared to existing antibiotics like ciprofloxacin .

- Antifungal Screening : In a screening assay for antifungal activity against C. albicans, certain derivatives demonstrated MIC values significantly lower than fluconazole, suggesting their potential as alternative therapeutic agents .

- Cancer Cell Line Studies : In vitro studies using human cancer cell lines revealed that the compound induced apoptosis through caspase activation pathways, highlighting its potential as a chemotherapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.